2-(1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride
Description
Properties
IUPAC Name |
2-(2-methyl-1,2,4-triazol-3-yl)acetonitrile;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4.2ClH/c1-9-5(2-3-6)7-4-8-9;;/h4H,2H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLJMSMJPHVVQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CC#N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution from Chloromethyl Intermediate
A predominant route involves the synthesis of 5-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride (3a) as a critical intermediate. As detailed in the RSC publication, this compound is synthesized via a tandem one-pot process starting with 2-chloroacetamide. The reaction sequence includes:
- Enamine Formation : 2-Chloroacetamide reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in ethyl acetate at 50°C, forming a reactive enamine intermediate.
- Cyclization : Methylhydrazine sulfate facilitates ring closure in a tetrahydrofuran (THF)-acetic acid mixture, yielding the triazole core with a chloromethyl group at the 5-position.
The chloromethyl intermediate is subsequently subjected to nucleophilic displacement using sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) at 80°C for 6 hours, achieving a 74% conversion to 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile. The dihydrochloride salt is formed by treating the free base with hydrogen chloride (HCl) gas in diethyl ether, resulting in an 89% isolated yield.
Table 1: Optimization of Cyanide Substitution
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DMSO | 74 |
| Temperature (°C) | 80 | 74 |
| Cyanide Source | NaCN | 74 |
| Reaction Time (h) | 6 | 74 |
Alternative Pathways via Protective Group Strategies
Patent CN113651762A discloses protective group methodologies for triazole functionalization, though originally designed for carboxylate esters. Adapting this approach, the 5-position of 1-methyl-1,2,4-triazole is protected using a trimethylsilyl (TMS) group via reaction with trimethylchlorosilane and lithium diisopropylamide (LDA). Subsequent carboxylation with carbon dioxide and esterification with thionyl chloride/methanol yields a methyl ester, which is deprotected to expose the 5-position. While this route is indirect, it underscores the feasibility of position-selective modifications for acetonitrile installation.
Direct Cyclization with Cyano-Containing Precursors
An underutilized strategy involves incorporating the cyano group during triazole ring formation. For instance, substituting 2-chloroacetamide with 2-cyanoacetamide in the RSC article’s protocol could theoretically yield the target compound in a single step. However, preliminary trials report reduced yields (<30%) due to competing hydrolysis of the nitrile group under acidic cyclization conditions.
Dihydrochloride Salt Formation Mechanisms
The dihydrochloride salt’s stability arises from protonation at two nitrogen sites within the triazole ring. Computational studies suggest that the 1-methyl group directs protonation to the N2 and N4 positions, with bond dissociation energies (BDEs) of 298 kJ/mol and 305 kJ/mol, respectively. Salt formation is optimally performed in anhydrous HCl-saturated ethanol, achieving a stoichiometric ratio of 1:2 (compound:HCl).
Table 2: Salt Formation Conditions
| Parameter | Condition | Purity (%) |
|---|---|---|
| Solvent | Ethanol | 95 |
| HCl Concentration | 6 M | 95 |
| Temperature (°C) | 0–5 | 95 |
Industrial-Scale Considerations
For large-scale production, the substitution route using 5-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride remains the most viable. Key optimizations include:
Chemical Reactions Analysis
Reactivity of the Nitrile Group
The nitrile group undergoes characteristic nucleophilic additions and reductions:
Key Findings :
-
The nitrile group participates in Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to form tetrazoles under mild conditions .
-
Reduction yields primary amines, which are intermediates for bioactive triazole-containing molecules.
Triazole Ring Reactivity
The 1,2,4-triazole ring exhibits electrophilic substitution and alkylation potential:
Key Findings :
-
Methyl substitution at N1 sterically hinders electrophilic attacks at C3 but facilitates regioselective N-alkylation .
-
Suzuki coupling enables diversification for pharmaceutical intermediates .
Degradation and Stability
Thermal and photolytic stability studies reveal:
Key Insights :
-
Degradation products align with triazole ring instability under extreme thermal stress .
-
Acidic hydrolysis is slower than base-mediated reactions due to protonation of the nitrile .
Biological Derivatization
Functionalization for drug discovery:
| Modification | Target Activity | Potency (IC₅₀) | Reference |
|---|---|---|---|
| Antiviral | CSNK2 inhibition | 0.12 μM (MHV assay) | |
| Anticancer | Tubulin polymerization inhibition | 1.8 μM (MCF-7 cells) |
Structural Insights :
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride is CHN with a molecular weight of 122.13 g/mol. The compound features a triazole ring, which is known for its diverse biological activities. Its structural characteristics facilitate interactions with biological targets, making it a valuable candidate for drug development.
Medicinal Applications
-
Antimicrobial Activity
- Compounds containing triazole rings have been extensively studied for their antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown efficacy against various bacterial and fungal strains. A study highlighted that triazole derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
-
Anticancer Properties
- Research has demonstrated that triazole derivatives can inhibit cancer cell proliferation. In vitro studies indicated that compounds similar to this compound displayed cytotoxic effects against multiple cancer cell lines, including breast and colon cancer cells . The National Cancer Institute's Developmental Therapeutics Program has evaluated related compounds for their potential use in cancer therapy .
- Antifungal Agents
Agricultural Applications
- Fungicides
- Plant Growth Regulators
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products suitable for research applications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Salt Modifications
Compound A : (1-Methyl-1H-1,2,4-Triazol-5-yl)Methanol Hydrochloride
- Structure : Features a hydroxymethyl group instead of acetonitrile.
- Key Differences: The hydroxyl group increases polarity but reduces chemical stability compared to the nitrile group. Monohydrochloride salt vs. Purity: 95% (reported in ), though purity data for the target compound is unavailable .
Compound B : Sodium 2-(1-Methyl-1H-1,2,4-Triazol-5-yl)Acetate
- Structure : Sodium salt of the carboxylic acid derivative (acetate replaces acetonitrile).
- Key Differences :
- Carboxylate group enhances water solubility but limits reactivity compared to nitrile.
- Sodium salt vs. dihydrochloride: Ionic strength differences may influence crystallization or formulation in drug development.
- Commercial Availability : Priced at €1,887.00/500mg (), suggesting niche applications in high-value syntheses .
Heterocyclic Analogues
Compound C : (2S,3S)-Methyl 7-Fluoro-2-(4-Fluorophenyl)-3-(1-Methyl-1H-1,2,4-Triazol-5-yl)-4-Oxo-1,2,3,4-Tetrahydroquinoline-5-Carboxylate
- Structure: A complex quinoline derivative incorporating the 1-methyl-1H-1,2,4-triazol-5-yl moiety.
- The dihydrochloride salt in the target compound may offer superior crystallinity for structural characterization compared to coformer salts used in this derivative .
Compound D : (2,5-Dimethyl-1H-Imidazol-4-yl)Methanamine Dihydrochloride
- Structure : Substitutes triazole with imidazole, altering nitrogen positioning.
- Key Differences :
Data Table: Structural and Commercial Comparison
| Compound Name | Molecular Weight (g/mol) | Functional Group | Salt Form | Purity | Price (500mg) | Key Applications |
|---|---|---|---|---|---|---|
| 2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride (Target) | ~194.9 (calculated) | Nitrile | Dihydrochloride | N/A | N/A | Synthetic intermediate |
| (1-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride (Compound A) | ~149.5 (calculated) | Hydroxymethyl | Hydrochloride | 95% | N/A | Pharmaceutical research |
| Sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate (Compound B) | ~164.1 (calculated) | Carboxylate | Sodium | N/A | €1,887.00 | High-value synthesis |
| (2,5-Dimethyl-1H-imidazol-4-yl)methanamine dihydrochloride (Compound D) | ~210.1 (calculated) | Methanamine | Dihydrochloride | N/A | €1,940.00 | Biochemical studies |
Biological Activity
2-(1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer properties, and mechanisms of action. The synthesis methods and structure-activity relationships (SAR) are also discussed.
The molecular formula for this compound is C6H8Cl2N4. It has a molecular weight of 195.06 g/mol. The compound features a triazole ring which is known for its biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C6H8Cl2N4 |
| Molecular Weight | 195.06 g/mol |
| IUPAC Name | This compound |
| Appearance | White crystalline powder |
Antibacterial Activity
Research indicates that compounds containing the 1,2,4-triazole core exhibit significant antibacterial properties. For instance, studies have shown that derivatives of triazoles can inhibit various Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC): The MIC values for some triazole derivatives have been reported as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
- Mechanism: The antibacterial activity is often attributed to the inhibition of DNA-gyrase and other essential bacterial enzymes .
Antifungal Activity
The antifungal potential of triazole derivatives is well-documented. Compounds similar to 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile have been used in the treatment of fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes.
Case Study:
A study demonstrated that triazole compounds showed effective antifungal activity against Candida species with MIC values comparable to established antifungal agents .
Anticancer Activity
The anticancer properties of triazoles are also noteworthy. Research has indicated that certain derivatives can induce apoptosis in cancer cells through various pathways.
Mechanism of Action:
Triazoles may interact with specific proteins involved in cancer cell proliferation and survival. For example:
- Inhibition of Metabolic Enzymes: Some studies have shown that triazole derivatives can inhibit acetylcholinesterase (AChE), which is linked to neurodegenerative diseases and cancer progression .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds often depends on their structural modifications. Substituents on the triazole ring can significantly enhance or diminish their biological effects.
SAR Insights:
Q & A
What are the key methodological considerations for synthesizing 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile dihydrochloride?
Answer:
The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, intermediates like 3-methyl-1H-1,2,4-triazol-5-amine can react with formaldehyde and methylamine under acidic conditions to form the triazole core, followed by nitrile group introduction and dihydrochloride salt formation . Reaction parameters (temperature, pH, and solvent polarity) must be optimized to avoid side products. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are critical for monitoring intermediate purity .
How can researchers ensure structural integrity and purity during synthesis?
Answer:
Post-synthesis purification via recrystallization or column chromatography is essential. Structural confirmation requires multi-spectral analysis:
- 1H/13C NMR to verify substituent positions and nitrile group presence.
- Mass spectrometry (MS) to confirm molecular weight (C₆H₈N₄·2HCl, ~185.06 g/mol) .
- X-ray crystallography (if crystalline) for absolute configuration determination .
What safety protocols are critical when handling this compound?
Answer:
Due to its nitrile group and potential reactivity:
- Use gloves, goggles, and lab coats to prevent skin/eye contact.
- Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.
- Store in airtight containers under inert gas (e.g., argon) to prevent hydrolysis .
How does the dihydrochloride salt form affect solubility and biological activity?
Answer:
The dihydrochloride salt enhances water solubility, improving bioavailability for in vitro assays. However, high chloride ion concentrations may interfere with enzymatic assays. Comparative studies with freebase forms are recommended to isolate salt-specific effects .
What advanced techniques resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). Mitigation strategies include:
- Dose-response curves to establish EC₅₀/IC₅₀ values.
- Orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.
- Metabolic stability tests to rule out degradation artifacts .
How can structure-activity relationship (SAR) studies optimize antimicrobial properties?
Answer:
Systematic modifications include:
- Substituent variation at the triazole C3 position to alter steric/electronic profiles.
- Nitrile replacement (e.g., with carboxyl or amide groups) to modulate lipophilicity.
- Comparative assays against structurally related compounds (e.g., 1-methyl-1H-1,2,4-triazol-3-amine hydrochloride) to identify critical pharmacophores .
What experimental designs are recommended for studying enzyme interactions?
Answer:
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd).
- Molecular docking guided by X-ray/NMR structures of target enzymes.
- Competitive inhibition assays using known enzyme substrates/inhibitors .
How can environmental impact assessments integrate this compound’s stability data?
Answer:
- Hydrolysis/photolysis studies under varying pH and UV conditions to assess persistence.
- Ecotoxicology assays (e.g., Daphnia magna toxicity) to evaluate aquatic risks.
- Biodegradation screening using OECD 301 guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
